molecular formula C₁₇H₂₀O₁₀ B1158489 Monopropyl Phthalate O-β-D-Glucuronide

Monopropyl Phthalate O-β-D-Glucuronide

Cat. No.: B1158489
M. Wt: 384.33
Attention: For research use only. Not for human or veterinary use.
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Description

Monopropyl Phthalate O-β-D-Glucuronide (MPPG) is a glucuronide conjugate of monopropyl phthalate, a metabolite formed via Phase II detoxification. Glucuronidation involves the addition of a glucuronic acid moiety to enhance hydrophilicity, facilitating renal excretion. MPPG is structurally characterized by a propyl ester group attached to the phthalate backbone, conjugated with β-D-glucuronic acid at the phenolic oxygen. It is commercially available as a reference standard for analytical and metabolic studies .

Properties

Molecular Formula

C₁₇H₂₀O₁₀

Molecular Weight

384.33

Synonyms

1-(Propyl 1,2-Benzenedicarboxylate} β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The primary structural distinction among phthalate glucuronides lies in the alkyl/aryl substituent and glucuronidation position. Key analogs include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Monopropyl Phthalate O-β-D-Glucuronide Propyl (C₃H₇) C₁₇H₂₀O₁₀* ~384.34† Longer alkyl chain; moderate lipophilicity
Monoethyl Phthalate O-β-D-Glucuronide Ethyl (C₂H₅) C₁₆H₁₈O₁₀ 370.31 Shorter chain; higher aqueous solubility
Monobenzyl Phthalate β-D-Glucuronide Benzyl (C₆H₅CH₂) C₂₁H₂₀O₁₀ 432.38 Aromatic substituent; enhanced stability
Chloramphenicol 3-O-β-D-Glucuronide Chloramphenicol C₁₇H₂₀Cl₂N₂O₁₁ 499.25 Antibiotic-derived; nitro group

*Inferred from Monoethyl analog; †Calculated based on homologous series.

Analytical Characterization

Mass Spectrometry Fragmentation
  • MPPG : Expected to exhibit losses of glucuronic acid (C₆H₁₀O₇, ∆m/z = 194) and propyl-phthalate fragments, similar to luteolin glucuronides (e.g., [M–H–C₈H₁₀O₇]⁻ at m/z 285) .
  • Monoethyl Analog: Fragments include [M–H–COO]⁻ (m/z 323) and [M–H–C₆H₁₀O₅]⁻ (m/z 359) .
  • Chloramphenicol Glucuronide : Dominant ions at m/z 287 (loss of OCH₃) and 179 (loss of C₁₀H₁₉) .
Chromatographic Behavior
  • Retention times vary with alkyl chain length. For example, luteolin-3'-O-acetyl-β-D-glucuronide isomers elute at 10.07 and 10.28 min , while MPPG’s elution would likely be later due to increased hydrophobicity.

Metabolic and Pharmacokinetic Differences

  • Excretion Efficiency: Longer alkyl chains (e.g., propyl vs.
  • Enzymatic Specificity: UDP-glucuronosyltransferases (UGTs) exhibit substrate preferences. For instance, UGT1A1 and UGT2B7 conjugate steroids (e.g., β-Estradiol 17β-D-glucuronide ), while phthalate glucuronides may involve UGT1A9/2B4 .

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